6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione is a complex organic compound characterized by its multiple deuterium and hydroxyl groups. This compound is notable for its intricate structure, which includes multiple rings and double bonds, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the introduction of deuterium atoms and the formation of hydroxyl groups. The process often starts with a simpler precursor molecule, which undergoes a series of reactions such as deuteration, hydroxylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often requiring precise control over reaction parameters and the use of specialized equipment.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form alcohols or alkanes.
Substitution: The deuterium atoms can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the double bonds may produce alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of deuterium substitution.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups may form hydrogen bonds with proteins or nucleic acids, affecting their structure and function. The deuterium atoms may also influence reaction kinetics and stability, leading to unique biological or chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(methyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione
- 6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(ethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione
Uniqueness
The uniqueness of 6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione lies in its specific deuterium and hydroxyl substitutions, which confer distinct chemical and physical properties. These modifications can lead to differences in reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C30H16O8 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3/i1D3,2D3,3D,4D,5D,6D |
InChI Key |
YDOIFHVUBCIUHF-ZGYYUIRESA-N |
Isomeric SMILES |
[2H]C1=C(C2=C3C4=C5C6=C2C(=C(C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)[2H])O)C(=C4C(=O)C(=C3C([2H])([2H])[2H])[2H])O)O)[2H])O)O)C1=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.